
3-Pyridinepropanol
Übersicht
Beschreibung
3-Pyridinepropanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of pyridine, where a propanol group is attached to the third position of the pyridine ring. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 3-Pyridinepropionic Acid: One common method for preparing 3-Pyridinepropanol involves the reduction of 3-pyridinepropionic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis of 3-Pyridinepropanenitrile: Another method involves the hydrolysis of 3-pyridinepropanenitrile in the presence of a strong acid or base, followed by reduction of the resulting 3-pyridinepropanoic acid.
Industrial Production Methods:
- Industrial production of this compound often involves the catalytic hydrogenation of 3-pyridinepropionic acid. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: 3-Pyridinepropanoic acid.
Reduction: 3-Pyridinepropanamine.
Substitution: Various esters and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
3-Pyridinepropanol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Vasodilator and Antilipemic Agent
This compound has been identified as having vasodilatory effects, which can be beneficial in treating cardiovascular diseases. Additionally, it exhibits antilipemic properties, making it a candidate for managing lipid levels in patients with dyslipidemia .
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been used to create marine alkaloid analogues that demonstrated leishmanicidal activity against Leishmania species, which are responsible for leishmaniasis . The synthesis involved classic Williamson etherification under phase-transfer conditions, yielding compounds with significant biological activity.
Organic Synthesis
This compound is a versatile building block in organic synthesis due to its functional groups that allow for various chemical transformations.
Synthetic Pathways
The compound can be transformed into various derivatives through reactions such as alkylation and acylation. These derivatives are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Reaction Type | Product Type | Biological Activity |
---|---|---|
Alkylation | Pyridine derivatives | Antimicrobial |
Acylation | Carboxamide analogs | Anticancer |
Research Findings
Recent studies have highlighted the compound's role in developing new therapeutic agents:
Case Study: Leishmanicidal Activity
In a study focusing on the synthesis of oxygenated analogues of marine alkaloids from this compound, researchers found that several compounds exhibited significant leishmanicidal activity against Leishmania species. Out of twelve compounds tested, those derived from this compound showed promising results in inhibiting the growth of the parasites .
Case Study: Anticancer Potential
Another study explored the anticancer potential of pyridine derivatives synthesized from this compound. The synthesized compounds were evaluated for cytotoxicity against various cancer cell lines, demonstrating moderate to high activity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action of 3-Pyridinepropanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
- In synthetic chemistry, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
2-Pyridineethanol: Similar structure but with the hydroxyl group attached to the second position of the pyridine ring.
4-Pyridinepropanol: Similar structure but with the hydroxyl group attached to the fourth position of the pyridine ring.
3-Pyridinepropanoic Acid: The carboxylic acid derivative of 3-Pyridinepropanol.
Uniqueness:
- This compound is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Biologische Aktivität
3-Pyridinepropanol, also known as 3-(3-pyridyl)-1-propanol, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, synthesis, and implications in medicinal chemistry, supported by relevant research findings and data tables.
- Molecular Formula : C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- CAS Number : 2859-67-8
- Physical State : Liquid
- Boiling Point : 130-133 °C at 3 mmHg
- Density : 1.063 g/mL at 25 °C
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Below are key findings related to its biological effects:
Antimalarial Activity
A study evaluated the antimalarial properties of derivatives synthesized from this compound. The results indicated promising activity against Plasmodium falciparum, with IC₅₀ values ranging from 8.9 to 210.6 μM for various analogs derived from this compound. The most active compound showed an IC₅₀ of 14.7 μM and a selectivity index (SI) of 6.7, indicating a favorable therapeutic profile .
Antitumor Activity
This compound has been investigated for its potential antitumor properties. Derivatives have shown effectiveness in inhibiting cancer cell proliferation. For example, a specific derivative exhibited anti-proliferative activity in the range of 5–15 μM against cancer cell lines .
Synthesis of Derivatives
The synthesis of new oxygenated analogues from this compound has been reported, which enhances its biological profile. These derivatives were prepared efficiently and demonstrated improved pharmacological activities compared to the parent compound .
Case Study 1: Antimalarial Evaluation
In a detailed study involving the synthesis of marine alkaloid analogues from this compound, researchers found that modifying the hydroxyl group significantly impacted antimalarial activity. A fluorinated derivative was optimized to exhibit an IC₅₀ of 2.5 μM against P. falciparum, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Copper(II) Complexes
Research into coordination compounds has shown that complexes formed with copper(II) halides and this compound exhibit unique properties that may be leveraged for therapeutic applications. These complexes could potentially serve as models for developing new drugs targeting various diseases .
Table 1: Biological Activity of this compound Derivatives
Compound | IC₅₀ (μM) | Selectivity Index (SI) | Activity Type |
---|---|---|---|
Compound A | 14.7 | 6.7 | Antimalarial |
Compound B | 5–15 | N/A | Antitumor |
Compound C | 2.5 | N/A | Antimalarial (optimized) |
Table 2: Synthesis Summary of Derivatives from this compound
Derivative | Yield (%) | Key Modifications |
---|---|---|
Oxygenated A | >80 | Hydroxyl to Fluorine |
Oxygenated B | >75 | Alkyl chain extension |
Copper Complex | N/A | Coordination with Cu(II) |
Q & A
Q. Basic: What are the common synthetic routes for 3-Pyridinepropanol, and how can its purity be validated?
Answer:
this compound is typically synthesized via esterification or amidation reactions using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). For example, it has been combined with cinnamic acid derivatives to create multifunctional compounds . Purification is achieved through flash column chromatography, followed by characterization via ¹H-NMR, ¹³C-NMR, mass spectrometry (MS) , and elemental analysis to confirm structural integrity and purity .
Q. Basic: How is this compound utilized as a ligand in coordination chemistry?
Answer:
this compound acts as a bridging ligand in coordination polymers, such as in copper(II) oxalate complexes. Its pyridyl and hydroxyl groups facilitate metal-ligand bonding, enabling the formation of 1D or 3D frameworks. Structural characterization involves X-ray crystallography and magnetic susceptibility measurements .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- NMR spectroscopy identifies proton and carbon environments, confirming functional group attachment.
- Mass spectrometry validates molecular weight and fragmentation patterns.
- Elemental analysis ensures stoichiometric accuracy .
For magnetic studies, SQUID magnetometry is employed to measure susceptibility, supplemented by computational tools like PHI for modeling exchange interactions .
Q. Advanced: How can researchers analyze magnetic properties in this compound-based coordination polymers?
Answer:
Magnetic behavior in these systems is analyzed using:
- SQUID magnetometry to measure temperature-dependent susceptibility.
- PHI software for modeling anisotropic interactions and exchange coupling parameters (e.g., J values) in polynuclear complexes. For example, copper(II) oxalate polymers exhibit antiferromagnetic coupling, which PHI can quantify via fitting experimental data to theoretical models .
Q. Advanced: What methodologies enable the design of multifunctional compounds using this compound?
Answer:
Strategic functionalization via esterification or amidation allows conjugation with pharmacophores like cinnamic acid derivatives. This approach leverages:
- Structure-activity relationship (SAR) studies to optimize bioactivity.
- Docking simulations to predict binding affinities.
For instance, combining this compound with ferulic acid via amidation yields dual-action antioxidants and anti-inflammatory agents .
Q. Advanced: How should researchers address contradictions between experimental data and literature findings?
Answer:
- Comparative analysis : Align experimental conditions (e.g., solvent, temperature) with prior studies to identify variables causing discrepancies.
- Statistical validation : Use tools like t-tests or ANOVA to assess significance of differences .
- Contextual discussion : Reference limitations (e.g., sample purity, measurement techniques) in the discussion section, as seen in copper(II) polymer studies where synthetic conditions impacted magnetic outcomes .
Q. Advanced: What frameworks guide rigorous experimental design for this compound studies?
Answer:
- PICO (Population, Intervention, Comparison, Outcome): Defines variables, e.g., comparing ligand substitution effects on polymer stability.
- FINER (Feasible, Interesting, Novel, Ethical, Relevant): Ensures scalability and academic impact. For example, designing a study on catalytic applications of this compound complexes requires feasibility assessments of synthetic scalability .
Q. Recommendations for Researchers
- Replication : Validate synthetic protocols across labs to confirm reproducibility.
- Interdisciplinary collaboration : Integrate computational chemistry (e.g., DFT, molecular dynamics) to predict ligand-metal interactions.
- Transparency : Disclose synthetic yields, characterization spectra, and raw magnetic data to facilitate meta-analyses .
Eigenschaften
IUPAC Name |
3-pyridin-3-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIMFLQLPTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022198 | |
Record name | 3-(3-Pyridyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2859-67-8 | |
Record name | 3-Pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2859-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(3-Pyridyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-pyridyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.